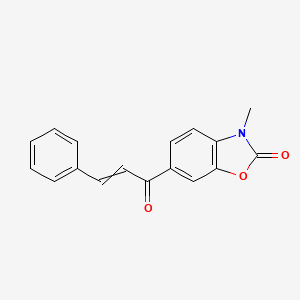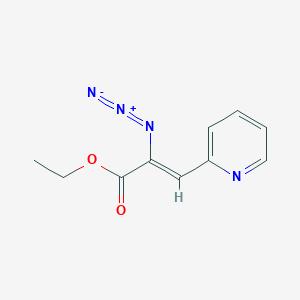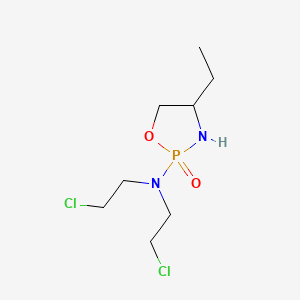
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is a compound known for its significant applications in the field of medicine, particularly in cancer treatment. It is a derivative of nitrogen mustard and is widely recognized for its cytotoxic properties, making it a valuable chemotherapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent, followed by cooling to a temperature range of -15 to -10°C. The solution of 3-aminopropan-1-ol is then added slowly, maintaining the temperature within the specified range .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous stirring and gradual temperature increase from 20 to 40°C until the conversion of substrates is complete .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include 4-hydroxy derivatives, which are essential for the compound’s cytotoxic activity. These derivatives play a significant role in the compound’s mechanism of action .
Wissenschaftliche Forschungsanwendungen
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in cancer chemotherapy, where it is used to treat various types of cancers, including lymphoma, leukemia, and breast cancer. The compound’s ability to cross-link DNA and induce strand breakage makes it an effective chemotherapeutic agent .
In addition to its use in cancer treatment, this compound is also employed in immunosuppressive therapy. It is used to suppress the immune system in patients undergoing organ transplants to prevent rejection. Furthermore, it has applications in the study of DNA repair mechanisms and the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide involves its conversion to active metabolites that can cross-link DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of cytochrome P450 enzymes, which convert the compound to its active form .
Vergleich Mit ähnlichen Verbindungen
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-oxide is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include other nitrogen mustard derivatives such as melphalan and chlorambucil. These compounds also exhibit cytotoxic properties and are used in cancer treatment, but they differ in their chemical structures and specific applications .
List of Similar Compounds:- Melphalan
- Chlorambucil
- Ifosfamide
- Bendamustine
Each of these compounds has unique properties and applications, but they all share the common feature of being alkylating agents used in chemotherapy .
Eigenschaften
CAS-Nummer |
78219-83-7 |
|---|---|
Molekularformel |
C8H17Cl2N2O2P |
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-ethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-8-7-14-15(13,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
DREOKUIEHRVKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COP(=O)(N1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)

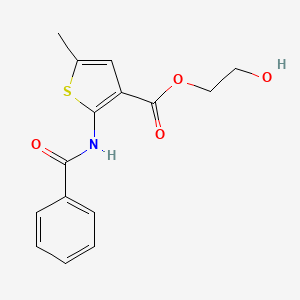
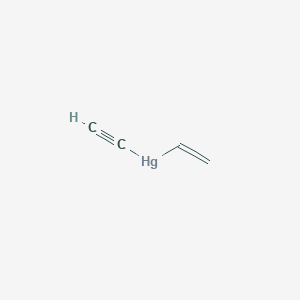
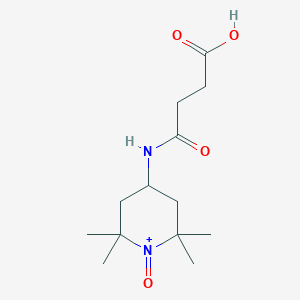
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

